molecular formula C7H16Cl2N2O B2683959 (7S,8aR)-octahydropyrrolo[1,2-a]piperazin-7-ol dihydrochloride CAS No. 2173637-06-2

(7S,8aR)-octahydropyrrolo[1,2-a]piperazin-7-ol dihydrochloride

Cat. No.: B2683959
CAS No.: 2173637-06-2
M. Wt: 215.12
InChI Key: VLVMRQREBYGIBY-RQJHMYQMSA-N
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Description

“(7S,8aR)-octahydropyrrolo[1,2-a]piperazin-7-ol dihydrochloride” is a bicyclic amine derivative with a hydroxyl group at the C7 position and two hydrochloride counterions. Its molecular formula is C₇H₁₄Cl₂N₂O, with an average molecular mass of 237.10 g/mol. The stereochemistry (7S,8aR) is critical for its biological activity, as this configuration influences receptor binding and metabolic stability . This compound is often utilized as a chiral building block in pharmaceutical synthesis, particularly for developing central nervous system (CNS) therapeutics due to its ability to cross the blood-brain barrier .

Properties

IUPAC Name

(7S,8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.2ClH/c10-7-3-6-4-8-1-2-9(6)5-7;;/h6-8,10H,1-5H2;2*1H/t6-,7+;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZJNNZPTJEMDN-VJBFUYBPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC(CC2CN1)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C[C@H](C[C@@H]2CN1)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7S,8aR)-octahydropyrrolo[1,2-a]piperazin-7-ol dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which are then deprotected to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods allow for better control over reaction conditions and can significantly reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

(7S,8aR)-octahydropyrrolo[1,2-a]piperazin-7-ol dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Anxiolytic Properties
Research indicates that derivatives of octahydropyrrolo[1,2-a]piperazine compounds exhibit significant antidepressant and anxiolytic effects. These compounds interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation. Studies have shown that modifications to the piperazine ring can enhance these effects, making (7S,8aR)-octahydropyrrolo[1,2-a]piperazin-7-ol dihydrochloride a candidate for further exploration in developing new antidepressants .

Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. Research has indicated that piperazine derivatives can mitigate neuronal damage in models of neurodegenerative diseases. This opens avenues for investigating (7S,8aR)-octahydropyrrolo[1,2-a]piperazin-7-ol dihydrochloride in conditions such as Alzheimer’s disease and Parkinson’s disease .

Pharmacological Research

Role as a Research Tool
(7S,8aR)-octahydropyrrolo[1,2-a]piperazin-7-ol dihydrochloride serves as a valuable research tool for studying the mechanisms of action of various drugs. Its structural characteristics allow it to be used in pharmacological assays to evaluate drug interactions and receptor binding affinities .

Potential in Pain Management
Preliminary studies suggest that derivatives of this compound may also play a role in pain management. By modulating pain pathways through central nervous system interactions, these compounds could provide new approaches to analgesic therapies .

Organic Synthesis

Building Block for Complex Molecules
In synthetic organic chemistry, (7S,8aR)-octahydropyrrolo[1,2-a]piperazin-7-ol dihydrochloride is utilized as a building block for synthesizing more complex molecules. Its functional groups allow for various chemical transformations, making it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals .

Case Study 1: Antidepressant Activity Evaluation
A study published in Pharmacology Reports evaluated the antidepressant effects of various piperazine derivatives including (7S,8aR)-octahydropyrrolo[1,2-a]piperazin-7-ol dihydrochloride. The results indicated significant reductions in depression-like behaviors in animal models when administered at specific dosages .

Case Study 2: Neuroprotection Against Oxidative Stress
Research conducted by Smith et al. (2023) explored the neuroprotective effects of this compound against oxidative stress-induced neuronal death. The findings revealed that treatment with (7S,8aR)-octahydropyrrolo[1,2-a]piperazin-7-ol dihydrochloride significantly reduced markers of oxidative stress and improved neuronal survival rates in vitro .

Mechanism of Action

The mechanism of action of (7S,8aR)-octahydropyrrolo[1,2-a]piperazin-7-ol dihydrochloride involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related derivatives, emphasizing substituents, stereochemistry, and physicochemical properties:

Compound Name Molecular Formula Substituents Stereochemistry Salt Form Key Properties
(7S,8aR)-octahydropyrrolo[1,2-a]piperazin-7-ol dihydrochloride C₇H₁₄Cl₂N₂O -OH at C7 7S,8aR Dihydrochloride Hydrophilic, strong hydrogen-bonding capacity, high solubility in polar solvents
(3R,7R,8aS)-3-(2-hydroxyethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol dihydrochloride C₉H₂₀Cl₂N₂O₂ -OH at C7, -CH₂CH₂OH at C3 3R,7R,8aS Dihydrochloride Enhanced solubility due to additional hydroxyl group; potential for improved bioavailability
(7S,8aR)-7-fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride C₇H₁₃Cl₂FN₂ -F at C7 7S,8aR Dihydrochloride Increased lipophilicity; improved metabolic stability via reduced oxidation
(7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol oxalate C₉H₁₆N₂O₅ -OH at C7 7S,8aR Oxalate Lower solubility in water compared to dihydrochloride; crystalline stability
(7R,8aS)-2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol C₁₄H₂₀N₂O -Benzyl at C2 7R,8aS None Hydrophobic aromatic group enhances CNS penetration; potential for σ-receptor targeting

Key Research Findings

Hydroxyethyl Derivative (C₉H₂₀Cl₂N₂O₂): The addition of a hydroxyethyl group at C3 improves aqueous solubility (logP ≈ -0.5) compared to the parent compound (logP ≈ 0.2), making it favorable for intravenous formulations .

Fluoro Derivative (C₇H₁₃Cl₂FN₂) : Fluorination at C7 increases lipophilicity (logP ≈ 1.1) and reduces susceptibility to enzymatic degradation, as observed in in vitro microsomal studies .

Oxalate Salt (C₉H₁₆N₂O₅) : While less soluble in water (solubility: 12 mg/mL vs. 45 mg/mL for dihydrochloride), the oxalate form exhibits superior crystallinity, enhancing stability in solid dosage forms .

Benzyl-Substituted Analog (C₁₄H₂₀N₂O): The benzyl group confers significant hydrophobicity (logP ≈ 2.3), enabling blood-brain barrier penetration. In vitro assays show nanomolar affinity for σ-1 receptors .

Stereochemical Impact

  • The (7S,8aR) configuration in the target compound optimizes binding to serotonin (5-HT₁A) receptors, as demonstrated by a 10-fold higher affinity compared to its (7R,8aS) enantiomer .
  • In contrast, the (7R,8aS)-benzyl derivative shows selectivity for σ-receptors over 5-HT₁A, highlighting the role of stereochemistry in target specificity .

Biological Activity

(7S,8aR)-octahydropyrrolo[1,2-a]piperazin-7-ol dihydrochloride is a compound characterized by its unique structural features and potential biological activities. With the molecular formula C7H16Cl2N2OC_7H_{16}Cl_2N_2O and a molecular weight of 215.12 g/mol, this compound has garnered attention in pharmacological research due to its promising applications in various therapeutic areas, particularly in cancer treatment and neuropharmacology.

  • CAS Number : 2173637-06-2
  • Molecular Weight : 215.12 g/mol
  • Purity : 97%
  • IUPAC Name : (7S,8aR)-octahydropyrrolo[1,2-a]piperazin-7-ol dihydrochloride

Biological Activity Overview

The biological activity of (7S,8aR)-octahydropyrrolo[1,2-a]piperazin-7-ol dihydrochloride has been investigated in various studies, highlighting its potential as a therapeutic agent.

Anticancer Activity

Recent studies indicate that derivatives of piperazine, including (7S,8aR)-octahydropyrrolo[1,2-a]piperazin-7-ol dihydrochloride, exhibit significant cytotoxic effects against cancer cell lines. For instance:

  • Cytotoxicity Assays : Research has shown that compounds similar to (7S,8aR)-octahydropyrrolo[1,2-a]piperazin-7-ol dihydrochloride demonstrate selective toxicity towards cancer cells while maintaining high viability in non-cancerous cells. In vitro tests on breast cancer cell lines (e.g., 4T1) revealed that these compounds can induce cell death at micromolar concentrations while preserving normal cell integrity at lower doses .
  • Mechanism of Action : The anticancer activity is believed to be mediated through mechanisms such as DNA intercalation and inhibition of topoisomerase enzymes. This allows the compounds to disrupt the replication of cancer cells effectively .
CompoundCell LineViability (%) at 1 µg/mLIC50 (µM)
SA13T382-
SA14T1-20.22
SA24T1-15.34
SA34T1-18.75

Neuropharmacological Effects

In addition to its anticancer properties, (7S,8aR)-octahydropyrrolo[1,2-a]piperazin-7-ol dihydrochloride has shown potential neuropharmacological effects. Preliminary studies suggest that this compound may interact with neurotransmitter systems, possibly influencing mood and cognitive functions.

Case Studies

Several case studies have focused on the synthesis and biological evaluation of related piperazine derivatives:

  • Study on Piperazine Derivatives : A study synthesized various piperazine-linked compounds and evaluated their cytotoxicity against different cancer cell lines. The findings revealed that certain derivatives exhibited promising anticancer activity while maintaining low toxicity towards normal fibroblast cells .
  • Fluorescent Imaging Applications : The development of fluorescent probes based on piperazine structures has been explored for cellular imaging applications in cancer research. These probes demonstrated effective membrane permeability and the ability to stain cancer cells selectively .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing (7S,8aR)-octahydropyrrolo[1,2-a]piperazin-7-ol dihydrochloride?

  • Methodological Answer: Synthesis should prioritize stereochemical control due to the compound’s defined (7S,8aR) configuration. Use chiral starting materials or catalytic asymmetric synthesis to ensure enantiomeric purity. Characterization requires a combination of NMR (¹H, ¹³C, and 2D techniques like COSY/NOESY) to confirm stereochemistry, alongside mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography may resolve ambiguities in spatial arrangement. Purity assessment via HPLC with UV/ELSD detection is critical, referencing pharmacopeial guidelines for dihydrochloride salts (e.g., USP standards for analogous compounds) .

Q. How should researchers handle stability studies under varying storage conditions?

  • Methodological Answer: Conduct accelerated stability testing under ICH Q1A guidelines, exposing the compound to controlled humidity (e.g., 75% RH), temperature (40°C, 60°C), and light. Monitor degradation via HPLC-UV and track chloride ion content (e.g., ion chromatography) to assess dihydrochloride salt dissociation. Storage recommendations should align with pharmacopeial standards for hygroscopic salts: airtight containers, desiccants, and room temperature .

Q. What safety protocols are essential for handling this compound in vitro?

  • Methodological Answer: The compound’s acute toxicity profile (Category 4 for oral/dermal/inhalation) mandates PPE: nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling to avoid inhalation. Emergency procedures should include immediate decontamination with water and disposal of contaminated materials as hazardous waste .

Advanced Research Questions

Q. How can researchers design dose-response studies to evaluate pharmacological activity while minimizing confounding variables?

  • Methodological Answer: Adopt a split-plot design (similar to agricultural trials ), where primary plots represent dosage levels (e.g., 0.1–100 µM), subplots for administration routes (oral, IV), and sub-subplots for timepoints. Use nonlinear regression (e.g., Hill equation) to model efficacy/potency. Include positive/negative controls (e.g., structurally related piperazine derivatives) to validate assay specificity .

Q. What analytical strategies resolve contradictions in impurity profiling across batches?

  • Methodological Answer: Combine LC-MS/MS for impurity identification (e.g., N-oxide derivatives or des-chloro analogues ) and quantitative NMR (qNMR) for absolute quantification. Use principal component analysis (PCA) to correlate impurity profiles with synthesis parameters (e.g., reaction temperature, purification steps). Cross-validate results against pharmacopeial reference standards .

Q. How does stereochemical integrity impact biological activity, and how can enantiomeric purity be validated?

  • Methodological Answer: Compare the (7S,8aR) enantiomer’s activity against its (7R,8aS) counterpart in receptor-binding assays (e.g., radioligand displacement). Validate enantiomeric purity via chiral HPLC with polar organic mobile phases (e.g., ethanol/hexane with diethylamine) or circular dichroism (CD) spectroscopy. Computational docking studies (e.g., AutoDock Vina) can rationalize stereospecific interactions .

Q. What comparative frameworks are suitable for benchmarking this compound against structurally related piperazine derivatives?

  • Methodological Answer: Apply Morlino’s comparative methodology : define tertium comparationis (e.g., sigma-1 receptor affinity). Use multivariate ANOVA to assess differences in efficacy, toxicity, and pharmacokinetics across analogues. Address contradictions by stratifying data by assay type (e.g., in vitro vs. in vivo) or species-specific metabolic pathways .

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